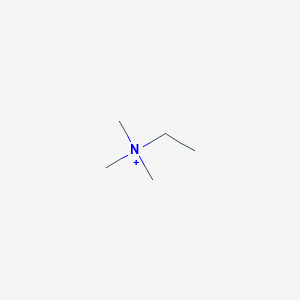

Ethyltrimethylammonium

描述

Significance of Quaternary Ammonium (B1175870) Compounds in Contemporary Chemical Science

Quaternary ammonium compounds (QACs) represent a major class of chemical substances with a broad spectrum of applications in modern science and industry. mdpi.com Their defining feature is a positively charged polyatomic ion of the structure NR₄⁺, where R represents alkyl or aryl groups. proquimia.com This cationic nature makes them effective surfactants and endows them with properties that are exploited in numerous fields. phasetransfer.com

Historically, QACs have been recognized for their antimicrobial and disinfectant properties for decades. mdpi.commass.gov They are key active ingredients in disinfectants, sanitizers, and antiseptics. mdpi.commass.gov Beyond their biocidal activity, QACs are indispensable as phase-transfer catalysts (PTCs). fzgxjckxxb.com In this role, they facilitate the transfer of reactants between immiscible phases (such as an aqueous and an organic layer), thereby accelerating reaction rates and improving yields in a variety of organic syntheses. fzgxjckxxb.com This application is considered a cornerstone of green chemistry as it often allows for the use of milder reaction conditions and less hazardous solvents. clinicalservicesjournal.com

Furthermore, QACs are utilized as preservatives, antistatic agents, and functional components in products ranging from personal care items to industrial formulations. mdpi.commass.gov The versatility of QACs stems from the ability to tune their properties by modifying the alkyl chains attached to the nitrogen atom, leading to a vast library of compounds with specific characteristics for targeted applications. proquimia.compdihc.com

Historical Trajectories and Milestones in Ethyltrimethylammonium Research

The history of quaternary ammonium compounds dates back to the early 20th century, with their bactericidal properties first being reported in 1916. psu.edu Their formal recognition as germicides came in 1935, leading to the development of various QAC-based disinfectants. proquimia.compsu.edu

Specific research concerning this compound can be traced back to at least 1907, when its low solubility in chloroform (B151607) was noted. kit.edu A significant milestone in its study occurred in 1959 with the published synthesis of (2-chloroethyl)trimethylammonium chloride and its investigation as a plant growth regulator. cdnsciencepub.com This early work highlighted the compound's biological activity and potential applications beyond simple disinfection.

The 1960s saw further fundamental research into the reaction mechanisms involving this compound salts. For instance, studies on the E2 elimination reaction of this compound iodide with ethoxide ion in ethanol (B145695) were conducted to understand the nature of chemical transition states. mdpi.com The development of phase-transfer catalysis in the 1960s and the coining of the term in 1971 opened up a new and significant field of application for QACs like this compound. clinicalservicesjournal.comacs.orgmdpi.com This catalytic method provided a powerful tool for organic synthesis, where this compound salts could be employed as effective catalysts. psu.edu Since then, research has expanded to include the synthesis and application of polymers derived from this compound-containing monomers, such as poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride (PMETAC), starting from the late 20th and early 21st centuries. acs.orgontosight.ai

Current Research Paradigms and Future Directions for this compound Studies

Current research on this compound is characterized by its application in materials science and advanced technologies, moving well beyond its traditional uses. The prevailing research paradigms focus on harnessing its unique chemical properties to create functional materials and improve industrial processes.

A major area of investigation is in polymer chemistry . This compound moieties are incorporated into monomers, such as [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC), which are then polymerized to create cationic polymers (polyelectrolytes). ontosight.airsc.orgsmolecule.com These polymers, like PMETAC, are being explored for a multitude of applications:

Biomaterials: They are used to create hydrogels and coatings for biomedical devices and drug delivery systems. researchgate.netgoogle.com Research has shown that PMETAC coatings on microcapsules for pancreatic islet encapsulation can prolong their viability, offering potential advancements in diabetes therapy. google.com

Water Treatment: The cationic nature of these polymers makes them effective flocculants and adsorbents for removing anionic pollutants, such as dyes and heavy metals like arsenic (V), from wastewater. spiedigitallibrary.orgnih.gov

Electrocatalysis: PMETAC has been used as a support for cobalt oxide nanoparticles, creating an active electrocatalyst for the oxygen evolution reaction, a critical process for producing hydrogen fuel.

Another significant research direction is in materials for electronics and lithography .

Electrolytes: this compound salts are being investigated as components in non-aqueous electrolytes for modern energy storage technologies like rechargeable batteries.

Semiconductor Manufacturing: Aqueous solutions of this compound hydroxide (B78521) (ETMAH) are being studied as an alternative developer solution in photolithography, a key process in semiconductor manufacturing. Research indicates that ETMAH can help mitigate defects in extreme ultraviolet (EUV) lithography while maintaining high performance.

The foundational application as a phase-transfer catalyst continues to be relevant, with ongoing research aiming to optimize catalytic systems for green and efficient chemical synthesis.

Future directions for this compound research will likely focus on the development of "smart" materials that respond to environmental stimuli, the creation of more efficient and selective catalysts, and the design of advanced polyelectrolytes for sophisticated biomedical and environmental applications. The exploration of its derivatives in areas like neurology and medical technology also presents a promising frontier. rsc.org

Data Tables

Physicochemical Properties of this compound Salts

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

|---|---|---|---|---|

| This compound bromide | 2650-77-3 | C₅H₁₄BrN | 168.08 | White to off-white solid |

| This compound iodide | 51-93-4 | C₅H₁₄IN | 215.08 | White to almost white powder |

| This compound chloride | 27697-51-4 | C₅H₁₄ClN | 123.62 | Crystalline solid |

Data sourced from references proquimia.commass.govpsu.edumdpi.comresearchgate.net

Structure

2D Structure

3D Structure

属性

CAS 编号 |

15302-88-2 |

|---|---|

分子式 |

C5H14N+ |

分子量 |

88.17 g/mol |

IUPAC 名称 |

ethyl(trimethyl)azanium |

InChI |

InChI=1S/C5H14N/c1-5-6(2,3)4/h5H2,1-4H3/q+1 |

InChI 键 |

YOMFVLRTMZWACQ-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(C)C |

规范 SMILES |

CC[N+](C)(C)C |

其他CAS编号 |

15302-88-2 |

相关CAS编号 |

2650-77-3 (bromide) 27697-51-4 (chloride) 30382-83-3 (hydroxide) 51-93-4 (iodide) |

同义词 |

ethyltrimethylammonium TMEA chloride trimethylethylammonium trimethylethylammonium acetate trimethylethylammonium bromide trimethylethylammonium chloride trimethylethylammonium hydroxide trimethylethylammonium iodide trimethylethylammonium sulfite (1:1) |

产品来源 |

United States |

Synthetic Methodologies and Process Optimization

Direct Quaternization Routes

Direct quaternization represents the most straightforward approach to synthesizing ethyltrimethylammonium salts.

The most common method for synthesizing this compound halides is the direct reaction of trimethylamine (B31210) with an ethyl halide, such as ethyl iodide or ethyl bromide. smolecule.com This reaction, a classic example of the Menshutkin reaction, involves the nucleophilic attack of the tertiary amine on the ethyl halide, forming the quaternary ammonium (B1175870) salt. mdpi.com The reaction is typically carried out in a polar solvent like ethanol (B145695) or water. The reactivity of the halides follows the order RI > RBr > RCl in aprotic solvents for SN2 reactions. mdpi.com

Table 1: Comparison of Ethyl Halides in Trimethylamine Quaternization

| Ethyl Halide | General Reactivity |

| Ethyl Iodide | High |

| Ethyl Bromide | Moderate |

| Ethyl Chloride | Lower |

This table provides a generalized comparison of the reactivity of different ethyl halides in the quaternization reaction with trimethylamine.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound salts. numberanalytics.com Key parameters that can be adjusted include temperature, solvent, and the molar ratio of reactants. For instance, the use of microreactors has been shown to increase yields by up to 50% and improve uniformity in similar chemical syntheses. numberanalytics.com Continuous flow production methods can also lead to significant yield improvements and reduced reaction times. numberanalytics.com

Furthermore, the addition of certain alcohols to the reaction mixture can effectively control the polymerization process in related syntheses, leading to products with a narrow molecular weight distribution. acs.org For example, adding isopropyl alcohol to a 2,2,2-trifluoroethanol (B45653) (TFE) based reaction mixture for the synthesis of poly(MTAC) resulted in a more controlled polymerization and a narrower molecular weight distribution. acs.org

Multi-Step Synthetic Strategies

More complex, multi-step synthetic routes are often employed to produce functionalized this compound derivatives or to exert greater control over the final product. vapourtec.comsavemyexams.com

A notable multi-step synthesis involves an initial transesterification reaction to create a precursor that is subsequently quaternized. For example, (meth)acryloyloxythis compound chloride can be produced by first reacting a (meth)acrylate with 2-chloroethanol. google.com The resulting (meth)acrylic acid chlorohydrin ester is then reacted with an aqueous solution of trimethylamine to yield the final product. google.com This method allows for the introduction of functional groups, such as the acryloyl moiety, into the this compound structure.

In multi-step syntheses, careful control of intermediate products and potential side reactions is essential for achieving high purity of the target compound. youtube.com For instance, in the synthesis of trimethyl ethyl ammonium hydroxide (B78521), the hydrolysis of chloroethane (B1197429) can lead to the formation of trimethylamine hydrochloride as a side product, which can affect the purity of the final product. google.com In-line purification and spectroscopic analysis during continuous-flow processes are effective strategies for monitoring and controlling the formation of intermediates and byproducts. flinders.edu.au

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds is an area of growing importance. researchgate.net These approaches aim to reduce the environmental impact of chemical processes by using less hazardous substances, improving energy efficiency, and minimizing waste. mdpi.com

One green approach involves the use of biocatalysis, employing enzymes to catalyze reactions under mild conditions, often in aqueous media. mdpi.com For example, enzymatically assisted atom transfer radical polymerization (ATRP) has been used for the open-aired synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride]. nih.govrsc.orgrsc.org This method represents a novel strategy for producing well-defined polymers in a more environmentally friendly manner. nih.gov

The use of alternative, "greener" solvents is another key aspect of green chemistry. researchgate.net While traditional organic solvents are often used, research is exploring the use of ionic liquids and supercritical carbon dioxide as more sustainable alternatives. researchgate.net Additionally, solvent-free reaction conditions are being developed to further reduce waste and environmental impact. mdpi.com For instance, the efficient methylation or ethylation of amines can be achieved using alkyl carbonates, which are considered greener reagents compared to corrosive alkyl halides. mdpi.com

Enzymatically Assisted Atom Transfer Radical Polymerization (ATRP) Techniques

A greener and more efficient approach to polymerization involves the use of enzymes. Enzymatically assisted ATRP (enzyme-ATRP) has been successfully employed for the synthesis of specialized polymers from this compound-containing monomers. This method is particularly noted for its ability to function in open-air conditions, removing the need for complex oxygen removal steps that are typically required in traditional ATRP. magtech.com.cn

Researchers have synthesized star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride] (PMETA) with varying arm lengths using an open-aired, enzymatically assisted ATRP. researchgate.netconsensus.app This process utilized a 2-hydroxypropyl β-cyclodextrin derivative as the initiator. The resulting star polymers exhibited narrow molecular weight distributions (Đ = 1.06–1.12), indicating a high degree of control over the polymerization process. researchgate.netconsensus.appsciprofiles.com This control is a hallmark of ATRP, allowing for the synthesis of polymers with predictable molecular weights and uniform chain lengths. magtech.com.cn The effectiveness of this technique has been demonstrated through high monomer conversion rates, underscoring its potential for creating complex polymer architectures like star-comb and mikto-arm polymers. sciprofiles.com

Exploration of Electrochemical Synthesis Routes

Electrochemical methods represent an emerging frontier for the synthesis of this compound compounds. Preliminary investigations into the electrolysis of [2-(methacryloyloxy)ethyl]trimethylammonium chloride in electrolytes containing methyl sulfate (B86663) have shown promise. Early trials have reported yields of approximately 70% at a voltage of 2.5 V.

While these initial results are encouraging, the scalability of this electrochemical route remains an area for further research and development. Electrochemical synthesis is also utilized in the polymerization step, where molecularly imprinted polymers have been fabricated on electrode surfaces using [2-(methacryloyloxy)ethyl] trimethylammonium chloride as a functional monomer to create selective sensors. researchgate.net Another study demonstrated the synthesis of polyelectrolyte brushes via surface-initiated ATRP, which was then studied using electrochemical methods to understand ion transport, though the initial synthesis was not electrochemical. nih.gov

Biocatalytic Approaches for Sustainable Production

In the pursuit of more sustainable chemical manufacturing, biocatalytic methods are being explored as green alternatives to traditional synthesis. For precursors to this compound-based monomers, biocatalysis offers a pathway that operates under milder conditions. Specifically, immobilized lipases, such as Candida antarctica Lipase B, have been shown to catalyze the esterification reaction between methacrylic acid and quaternary ammonium alcohols.

This enzymatic approach is a step toward the sustainable production of these monomers. However, current research indicates that the yields for this biocatalytic route are modest, lagging at less than 50%. Despite the lower yields compared to some conventional chemical methods, the environmental benefits of biocatalysis continue to drive research in this area.

Controlled Polymerization Techniques for this compound-based Monomers

The ability to control the polymerization process is critical for tailoring the final properties of a material. For this compound-based monomers, several controlled polymerization techniques are utilized to precisely define molecular weight, dispersity, and architecture.

Atom Transfer Radical Polymerization (ATRP) for Controlled Molecular Weight and Dispersity

Atom Transfer Radical Polymerization (ATRP) is a powerful and widely used technique for synthesizing well-defined polymers from this compound-based monomers like 2-(methacryloxy)this compound chloride (MTAC). acs.orgresearchgate.netelsevierpure.com This method allows for precise control over the polymer's molecular weight and results in a low dispersity (a narrow molecular weight distribution), which is crucial for many advanced applications. nih.gov

However, conducting ATRP of MTAC in aqueous solutions can be challenging, often proceeding in a poorly controlled manner and leading to polymers with a relatively high molecular weight distribution (M/M > 1.3). acs.orgresearchgate.netelsevierpure.com To overcome this, researchers have optimized the reaction conditions. The addition of a small amount of isopropyl alcohol to a 2,2,2-trifluoroethanol (TFE) solvent system was found to slow the polymerization rate, enabling the production of poly(MTAC) with predictable molecular weights and a much narrower M/M of less than 1.19. acs.orgresearchgate.netelsevierpure.com Similarly, using a solvent system of TFE mixed with the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) chloride (EMImCl) also yielded well-controlled polymers with dispersity values between 1.12 and 1.13. acs.orgresearchgate.netelsevierpure.com

Further refinements to ATRP, such as Activators Generated by Electron Transfer (AGET) ATRP and Supplemental Activator and Reducing Agent (SARA) ATRP, have been successfully applied to the polymerization of [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) in aqueous solutions, demonstrating the robust and versatile nature of ATRP for creating well-defined cationic polymers. acs.org

| Polymerization Method | Monomer | Solvent System | Dispersity (Mw/Mn or Đ) | Controllable Mn Range ( g/mol ) | Reference |

| ATRP | MTAC | Aqueous Solution | > 1.3 | - | acs.org, researchgate.net, elsevierpure.com |

| ATRP | MTAC | TFE / Isopropyl Alcohol | < 1.19 | 10,000 - 100,000 | acs.org, researchgate.net, elsevierpure.com |

| ATRP | MTAC | TFE / EMImCl | 1.12 - 1.13 | 10,000 - 100,000 | acs.org, researchgate.net, elsevierpure.com |

| Enzyme-ATRP | PMETA | - | 1.06 - 1.12 | - | researchgate.net |

Free Radical Polymerization Protocols

In a novel approach that circumvents traditional chemical initiators, a catalytic system composed of a catechol-containing microgel and iron oxide nanoparticles has been developed. nih.gov This system generates hydroxyl radicals that can initiate the free radical polymerization of various water-soluble monomers, including [2-(methacryloyloxy)ethyl]trimethylammonium chloride, at a neutral pH of 7.4. nih.gov This method has been used to form hydrogels in situ. nih.gov Free-radical polymerization is also a straightforward method for synthesizing hydrogels based on poly([2-(acryloxy)ethyl] trimethylammonium chloride) for various applications. mdpi.com

Graft Copolymerization for Functionalized Materials

Graft copolymerization is a versatile technique used to create materials with tailored functionalities by attaching polymer chains (grafts) to a main polymer backbone. The "grafting from" approach, often utilizing ATRP, is particularly effective for producing well-defined graft copolymers using this compound-based monomers. nih.govbohrium.com

In this method, a multifunctional macroinitiator is used to grow polymer chains of [2-(methacryloyloxy)ethyl]-trimethylammonium chloride (TMAMA), often in combination with a co-monomer like methyl methacrylate (B99206) (MMA). mdpi.comnih.govnih.gov This process allows for the synthesis of graft copolymers with controlled side-chain lengths and densities. For instance, copolymers with a degree of polymerization ranging from 12 to 89 have been produced. mdpi.com The composition can also be precisely managed, with reports of graft copolymers containing 19–50 mol% of the ionic TMAMA units. nih.gov

This strategy has been widely employed to create functional materials, such as drug delivery systems, by first exchanging the chloride anion of the TMAMA monomer with a pharmaceutically active anion before polymerization. mdpi.comnih.govresearchgate.net This results in graft copolymers where a therapeutic agent is ionically bound to the polymer structure.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of ethyltrimethylammonium and its derivatives. jchps.comresearchgate.net By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁴N, NMR provides a wealth of information regarding the connectivity, chemical environment, and dynamics of the molecule. jchps.comslideshare.net

Proton (¹H) NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds by identifying the number and environment of protons. slideshare.netpharmacy180.com For the this compound cation, the ¹H NMR spectrum provides unambiguous confirmation of its structure through characteristic signals corresponding to the ethyl and trimethyl groups. The spectrum typically displays a triplet for the terminal methyl protons (-CH₃) of the ethyl group, a quartet for the adjacent methylene (B1212753) protons (-CH₂-), and a distinct singlet for the nine equivalent protons of the three methyl groups attached to the nitrogen atom (-N(CH₃)₃). researchgate.net

The chemical shifts (δ) are influenced by the electron-withdrawing character of the positively charged quaternary nitrogen, which deshields the adjacent protons, causing them to appear at a lower field compared to analogous neutral amines.

Table 1: Typical ¹H NMR Chemical Shifts for this compound Cation Data is illustrative and can vary based on solvent and counter-ion.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -N(CH₃)₃ | ~3.1 | Singlet | 9H |

| -N-CH₂-CH₃ | ~3.4 | Quartet | 2H |

| -N-CH₂-CH₃ | ~1.3 | Triplet | 3H |

In polymer chemistry, ¹H NMR is also a powerful method for determining monomer conversion during a polymerization reaction. utwente.nlrsc.orgreddit.com For instance, in the polymerization of a monomer containing the this compound moiety, the reaction progress can be monitored by observing the decrease in the signal intensity of the monomer's vinyl protons and the simultaneous increase in the intensity of signals corresponding to the newly formed polymer backbone. rsc.orgtemp.domains By integrating the characteristic peaks of the remaining monomer and the formed polymer, a quantitative measure of conversion over time can be established. youtube.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of a molecule. libretexts.orgchemguide.co.uk Each unique carbon atom in the this compound cation gives rise to a distinct signal in the ¹³C NMR spectrum, thereby confirming the molecular structure. libretexts.org The spectrum is expected to show four signals: one for the methyl carbon of the ethyl group, one for the methylene carbon of the ethyl group, and one for the three equivalent methyl carbons attached to the quaternary nitrogen. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Cation Data is illustrative and can vary based on solvent and counter-ion.

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| -N(CH₃)₃ | ~55 |

| -N-CH₂-CH₃ | ~65 |

| -N-CH₂-CH₃ | ~8 |

Beyond simple structural confirmation, ¹³C NMR is an indispensable tool for analyzing the stereochemistry, or tacticity, of polymers. measurlabs.comkpi.ua For polymers that incorporate the this compound group, the relative stereochemical arrangement of the pendant groups along the polymer backbone (isotactic, syndiotactic, or atactic) can be determined. researchgate.netnsf.gov The chemical shifts of the backbone carbons, particularly the quaternary and methylene carbons, are sensitive to these stereochemical differences. lmaleidykla.lt Analysis of the splitting patterns in these regions of the ¹³C NMR spectrum allows for the quantification of triad (B1167595) or even pentad sequences, providing a detailed microstructural characterization of the polymer. kpi.uansf.gov

Nitrogen-14 (¹⁴N) is the most abundant nitrogen isotope and possesses a nuclear spin of I=1, classifying it as a quadrupolar nucleus. nih.govmdpi.com The interaction of its electric quadrupole moment with the local electric field gradient makes ¹⁴N NMR a sensitive probe of the molecular environment around the nitrogen atom. nih.govresearchgate.net However, this quadrupolar interaction also leads to rapid relaxation and very broad resonance lines, making conventional ¹⁴N NMR experiments challenging. osti.gov

To overcome the inherent low sensitivity, hyperpolarization techniques can be employed to dramatically increase the ¹⁴N NMR signal. nih.govnih.govuniv-nantes.fr Parahydrogen-Induced Polarization (PHIP) has been successfully used to achieve significant signal enhancement for the this compound cation. researchgate.net This method involves the chemical reaction of a precursor with parahydrogen, which transfers the spin order of the parahydrogen molecule to the target nucleus, resulting in a vastly amplified NMR signal. researchgate.netnih.gov Such studies provide access to the direct observation of the nitrogen nucleus, offering unique insights into its electronic structure and interactions. researchgate.net Furthermore, the study of quadrupolar nuclei like ¹⁴N in n-alkyltrimethylammonium salts allows for the determination of the quadrupolar coupling constant, a parameter that is highly sensitive to small structural variations and molecular mobility. nih.govresearchgate.net

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. ox.ac.ukspark904.nl This method is founded on the principle that larger molecules diffuse more slowly in solution than smaller molecules. spark904.nlnsf.gov The diffusion coefficient (D) is related to the size and shape of a molecule, often described by the Stokes-Einstein equation.

By measuring the diffusion coefficient of the this compound cation or polymers derived from it, DOSY NMR can be used to estimate its apparent molecular mass. nih.govrsc.org This technique is particularly valuable for analyzing polymer samples, where it can provide information on the average molecular weight and the polydispersity (the breadth of the molecular weight distribution) without the need for chromatographic separation. nsf.gov The result is an estimation of the hydrodynamic size of the molecule in a specific solvent, which can be correlated to its molecular weight. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By measuring the absorption of infrared radiation, specific functional groups and structural features within a molecule can be identified based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. libretexts.orgresearchgate.net The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. docbrown.info

Key features in the spectrum include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the methyl and ethyl groups. libretexts.org

C-H Bending: Characteristic bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups appear in the fingerprint region, approximately between 1350 cm⁻¹ and 1470 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds typically appear in the 1020-1220 cm⁻¹ range for aliphatic amines. docbrown.info

A critical diagnostic feature for confirming the quaternary ammonium (B1175870) structure is the absence of N-H stretching bands, which are typically observed as broad peaks in the 3300-3500 cm⁻¹ region for primary and secondary amines. libretexts.orgdocbrown.infoyoutube.com The lack of this peak confirms that the nitrogen atom is fully substituted.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (in -CH₃, -CH₂-) | Stretching | 2850 - 3000 |

| C-H (in -CH₃, -CH₂-) | Bending | 1350 - 1470 |

| C-N | Stretching | 1020 - 1220 |

| N-H | Stretching | Absent |

Raman Spectroscopy for In Situ Reaction Monitoring

Raman spectroscopy is a powerful, non-destructive analytical technique that provides real-time information on the chemical composition and molecular structure of a sample. spectroscopyonline.commt.com Its application for in situ reaction monitoring is particularly valuable as it allows for the tracking of reactants, intermediates, and products throughout the course of a chemical synthesis without the need for sample extraction. aiche.org This capability is crucial for understanding reaction kinetics, mechanisms, and pathways. mt.com

In the context of synthesizing this compound, typically through the quaternization of trimethylethylamine with an ethylating agent, in situ Raman spectroscopy can be employed to monitor the progress of the reaction. The process involves directing a laser beam onto the reaction mixture and collecting the scattered light. mt.com The Raman spectrum provides a molecular fingerprint, with specific peaks corresponding to the vibrational modes of the molecules present. researchgate.net

Key advantages of using Raman for monitoring such reactions include:

Real-time Data: Provides continuous information on the concentration changes of reactants and the formation of the this compound cation. spectroscopyonline.comaiche.org

Non-invasive Nature: Probes can often be immersed directly into the reaction vessel or measurements can be taken through a window, preserving the integrity of the reaction. spectroscopyonline.commt.com

Minimal Sample Preparation: The technique generally requires no sample preparation, making it suitable for direct analysis of liquid and solid phases. mt.com

By monitoring the characteristic Raman bands of the starting materials and the this compound product, a kinetic profile of the reaction can be constructed. For example, the disappearance of a vibrational mode associated with the lone pair on the nitrogen of trimethylethylamine and the appearance of new bands corresponding to the C-N+ stretching modes of the quaternary ammonium salt would signify the reaction's progression. This real-time data allows for precise determination of the reaction endpoint, leading to optimized yield and purity. aiche.org

Mass Spectrometry (MS) and Elemental Analysis for Purity Validation

Purity is a critical attribute of any chemical compound, and for this compound, a combination of mass spectrometry and elemental analysis provides definitive validation.

Mass Spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and identifying impurities. For ionic species like the this compound cation, electrospray ionization (ESI) is a commonly used technique that transfers the pre-formed ion from solution into the gas phase for mass analysis.

The positive ion ESI mass spectrum of pure this compound would show a prominent peak corresponding to the molecular ion (C₅H₁₄N⁺). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the ion. emerypharma.com

When coupled with liquid chromatography (LC-MS), this technique becomes a powerful tool for purity assessment. emerypharma.comnih.gov The chromatogram separates the main compound from any impurities, and the mass spectrometer provides mass information for each separated peak, allowing for their identification. nih.govnih.gov

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This is a fundamental technique for confirming the empirical formula of a newly synthesized compound. For a pure sample of an this compound salt (e.g., this compound bromide), the experimentally determined percentages of C, H, and N should align closely with the theoretical values calculated from its chemical formula. Any significant deviation would indicate the presence of impurities.

| Element | Theoretical % (for C₅H₁₄NBr) |

| Carbon (C) | 35.73% |

| Hydrogen (H) | 8.39% |

| Nitrogen (N) | 8.33% |

This table presents theoretical elemental composition for illustrative purposes.

Together, the precise mass determination from MS and the bulk compositional data from elemental analysis offer robust and complementary evidence for the purity and identity of this compound.

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for separating complex mixtures and are central to the analysis of this compound and related materials.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical and chemical compounds, including quaternary ammonium salts. researchgate.netnih.govtricliniclabs.com The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). tricliniclabs.com

For the analysis of the cationic this compound, ion-pair reversed-phase HPLC is a common approach. In this method, an ion-pairing agent is added to the mobile phase to form a neutral complex with the analyte, which can then be retained and separated on a nonpolar C18 or C8 stationary phase. The separation can be optimized by adjusting mobile phase composition, pH, and the type and concentration of the ion-pairing agent. nih.gov

An HPLC analysis for purity assessment would ideally show a single, sharp, and symmetrical peak for the this compound cation. The presence of other peaks would indicate impurities, which can arise from starting materials, side reactions, or degradation. researchgate.netijcrt.org By running standards of known impurities, they can be identified and quantified.

Impurity profiling is a critical aspect of quality control and involves the detection, identification, and quantification of all potential impurities. researchgate.netresearchgate.net HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (LC-MS) is particularly effective for this purpose. emerypharma.com A DAD can provide spectral information about the peaks, aiding in identification, while an MS detector provides mass information, enabling the structural elucidation of unknown impurities. nih.govnih.gov

| Parameter | Typical HPLC Condition |

| Column | Reversed-phase C18, 5 µm |

| Mobile Phase | Acetonitrile/Water with ion-pairing agent (e.g., heptafluorobutyric acid) |

| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |

| Flow Rate | 1.0 mL/min |

This table represents a hypothetical set of HPLC conditions for the analysis of a quaternary ammonium compound.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique used to separate molecules based on their size in solution. wikipedia.orgyoutube.com It is the primary method for determining the molecular weight and molecular weight distribution (MWD) of polymers. paint.orgpaint.org

This compound can be incorporated into polymers, for example, as a cationic monomer like [2-(acryloyloxy)ethyl]trimethylammonium chloride, to create polyelectrolytes. nih.gov These polymers have applications as flocculants, coatings, and in personal care products. The molecular weight of these polymers is a critical parameter that dictates their physical and functional properties.

In SEC, a polymer solution is passed through a column packed with porous gel beads. youtube.com Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains can penetrate the pores to varying extents, leading to a longer retention time. youtube.compaint.org The elution profile, therefore, corresponds to the MWD of the polymer.

The system is calibrated using polymer standards of known molecular weight. By comparing the elution time of the this compound-containing polymer to the calibration curve, its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined.

| Parameter | Description |

| Mn (Number-Average MW) | The total weight of all polymer chains divided by the total number of chains. |

| Mw (Weight-Average MW) | An average that gives more weight to heavier chains. |

| PDI (Polydispersity Index) | A measure of the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse polymer. |

This table defines key parameters obtained from SEC analysis.

Thermal Analysis Methodologies

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated at a controlled rate. libretexts.org It is a crucial method for determining the thermal stability and decomposition profile of materials like this compound salts. unca.edu

In a typical TGA experiment, a small amount of the sample is placed in a pan, which is connected to a microbalance. The sample is then heated in a controlled atmosphere (e.g., nitrogen or air), and the mass is continuously recorded as a function of temperature. libretexts.org The resulting plot of mass versus temperature is called a thermogram.

The thermogram of an this compound salt would likely show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases to its decomposition point, a sharp decrease in mass will be observed. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. For quaternary ammonium salts, the decomposition mechanism can be complex, potentially involving processes like Hofmann elimination or nucleophilic substitution, leading to the formation of volatile products. american.edu For instance, the thermal decomposition of the related compound tetramethylammonium (B1211777) nitrate (B79036) has been shown to proceed via dissociation into trimethylamine (B31210) and methyl nitrate. ias.ac.in

The analysis of the TGA curve and its first derivative (DTG curve) can provide detailed information:

| TGA/DTG Feature | Information Provided |

| Onset Temperature | The temperature at which significant decomposition begins; a measure of thermal stability. |

| Mass Loss (%) | The amount of volatile material lost during a decomposition step, which can be related to the decomposition products. |

| DTG Peak Temperature | The temperature at which the rate of mass loss is at its maximum. |

| Residue (%) | The amount of non-volatile material remaining at the end of the experiment. |

This table outlines the key information derived from a TGA experiment.

By studying the thermal decomposition of this compound, one can establish its upper temperature limit for use and storage, which is critical information for its practical applications.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govarxiv.org This method is widely used to study the thermal properties of materials, including the phase transitions of quaternary ammonium salts. nih.govunesp.br By precisely monitoring the heat flow, DSC can identify endothermic events like melting and boiling, and exothermic events such as crystallization or decomposition. researchgate.net The resulting thermogram provides critical data on transition temperatures (T), enthalpy changes (ΔH), and specific heat capacity (Cp). nih.govresearchgate.net

While specific DSC data for this compound was not found in the conducted literature searches, the thermal behavior of the closely related compound, tetraethylammonium (B1195904) chloride (Et4NCl), provides a representative example of the type of analysis possible with DSC. A study of Et4NCl revealed multiple thermal events upon heating and cooling, indicating complex phase behavior. researchgate.net

A typical DSC thermogram displays heat flow versus temperature, where peaks correspond to phase transitions. inl.gov The onset temperature of a peak typically defines the transition temperature, while the area under the peak is proportional to the enthalpy of the transition. researchgate.netyoutube.com

Table 1: Thermal Transitions of Tetraethylammonium Chloride (Et4NCl) by DSC (Data serves as a representative example for a short-chain quaternary ammonium salt)

| Transition | Onset Temperature (°C) | Enthalpy (kJ/mol) |

| Heating Cycle 1 | ||

| Solid-Solid Transition | 89.8 | 1.1 |

| Decomposition | 321.4 | - |

| Heating Cycle 2 | ||

| Solid-Solid Transition | 91.2 | 1.1 |

| Decomposition | 321.0 | - |

| Cooling Cycle 1 | ||

| Solid-Solid Transition | 86.8 | -1.1 |

This table was created based on data presented in a study on tetraethylammonium halides. researchgate.net

Analysis of a compound like this compound with DSC would similarly yield its melting point, thermal stability range, and the energy associated with any phase changes, which are crucial parameters for its handling and application in various thermal environments. wiley.com

Surface and Interfacial Characterization Techniques

The behavior of this compound at interfaces is critical for applications such as surface modification, where it may act as a surfactant or component of an ionic liquid. A suite of high-resolution techniques is used to probe the morphology, thickness, and properties of surfaces and adsorbed layers.

Atomic Force Microscopy (AFM) for Surface Morphology and Roughness Studies

Atomic Force Microscopy (AFM) is a premier imaging technique for characterizing surface topography at the micro- and nanoscale. researchgate.net It operates by scanning a sharp tip, attached to a flexible cantilever, across a sample surface. researchgate.net The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a three-dimensional topographical map of the surface. mdpi.com AFM is advantageous as it can be used on a wide variety of materials, including non-conductive surfaces, and can operate in different environments, including liquids. researchgate.net

In the context of this compound, AFM could be used to visualize how the compound adsorbs onto a substrate, for instance, by imaging a mica or silica (B1680970) surface before and after exposure to an this compound solution. Such a study would reveal whether the compound forms a uniform monolayer, aggregates into clusters, or otherwise alters the surface morphology. researchgate.netmsu.edu Key quantitative data derived from AFM images include average surface roughness (Ra) and root-mean-square roughness (Rq), which are critical for understanding how surface treatments affect texture. msu.edu

While the principles of AFM are well-established for studying surface modification, specific AFM images or roughness data for surfaces treated solely with this compound could not be identified in the performed searches.

Quartz Crystal Microbalance (QCM) for Adsorbed Layer Thickness and Interaction Studies

Quartz Crystal Microbalance (QCM), particularly with Dissipation monitoring (QCM-D), is a highly sensitive, real-time technique for studying adsorption processes at solid-liquid interfaces. mdpi.com The core of the instrument is a thin piezoelectric quartz crystal that oscillates at a specific resonant frequency when a voltage is applied. researchgate.net When molecules adsorb onto the crystal's surface, the total oscillating mass increases, leading to a measurable decrease in the resonant frequency. journalofbabylon.com This frequency shift is directly proportional to the adsorbed mass, allowing for nanogram-level sensitivity. researchgate.net The dissipation measurement provides additional information about the viscoelastic properties (i.e., softness or rigidity) of the adsorbed layer. mdpi.com

QCM is particularly well-suited for studying the adsorption kinetics and equilibrium of surfactants like this compound onto various surfaces. bruker.comhoriba.com A study on a homologous series of alkyl trimethyl ammonium bromides (with alkyl chains from C10 to C16) on iron and cementite surfaces demonstrated that adsorption increases significantly around the critical micelle concentration (cmc). bruker.com The technique can be used to generate adsorption isotherms, which plot the adsorbed amount as a function of the bulk concentration of the compound. bruker.com

Table 2: Adsorption Characteristics of Alkyl Trimethyl Ammonium Bromides on Cementite (Data for a homologous series illustrating the principles of QCM analysis)

| Compound | Critical Micelle Concentration (cmc) | Adsorbed Amount at cmc (mg/m²) | Layer Properties |

| Decyltrimethylammonium Bromide (C10) | High | Lower | High bulk viscosity |

| Dodecyltrimethylammonium Bromide (C12) | Intermediate | Intermediate | - |

| Tetradecyltrimethylammonium Bromide (C14) | Low | High | Rigid surface structure |

| Hexadecyltrimethylammonium Bromide (C16) | Very Low | Highest | Rigid surface structure |

This table is a qualitative summary based on findings from a QCM study on C10-C16 alkyl trimethyl ammonium bromides. bruker.com

A QCM study of this compound (a C2 analogue) would similarly quantify its affinity for different surfaces and the nature of the adsorbed layer, providing insights into its function as a potential corrosion inhibitor or surface modifier. bruker.com

Ellipsometry for Thin Film Conformation Analysis

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical properties (refractive index and extinction coefficient) of thin films. semilab.comresearchgate.net It measures the change in the polarization state of light upon reflection from a sample surface. mdpi.com Because ellipsometry is highly sensitive, it can characterize films from sub-nanometer thicknesses up to several micrometers. semilab.comntis.gov

For a compound like this compound, ellipsometry could be used to study the formation of an adsorbed layer on a flat substrate. By analyzing the ellipsometric data (typically the parameters Psi and Delta) with an appropriate optical model, one can determine the average thickness of the adsorbed layer with high precision. researchgate.netaps.org This information is valuable for understanding how molecules orient themselves at an interface and the packing density of the resulting film. researchgate.net

While ellipsometry is a standard technique for thin film characterization, specific studies applying it to this compound were not found in the conducted searches. However, its application has been demonstrated for related longer-chain surfactants, such as cetyltrimethylammonium bromide (CTAB), to investigate their adsorption behavior on various polymers. aps.org

Neutron Reflectivity for Polymer Brush Conformation

Neutron reflectivity is a powerful scattering technique for studying the structure of surfaces and interfaces. ill.eu It measures the intensity of a beam of neutrons reflected from a flat surface as a function of the angle of incidence. This reflectivity profile is sensitive to the neutron scattering length density (SLD) perpendicular to the interface. By modeling the reflectivity data, one can obtain detailed information about the thickness, density, and roughness of individual layers in a multilayered system, often with sub-nanometer resolution. iaea.org

A key application of neutron reflectivity is the characterization of polymer brushes, which are dense arrays of polymer chains tethered to a surface. manchester.ac.uk The technique is particularly useful for studying how the conformation (e.g., thickness, segment density profile) of these brushes changes in response to environmental stimuli like pH or temperature. iaea.org If this compound were part of a polymer brush system, for example as the cationic monomer unit, neutron reflectivity could be used to determine how the polymer chains are structured at an interface and how they respond to different solvent conditions. iaea.org

Contact Angle Measurements for Surface Wettability Characterization

Contact angle measurements are a straightforward and widely used method to characterize the wettability of a solid surface. aps.org The contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. aps.org It is determined by the balance of adhesive forces between the liquid and the solid and cohesive forces within the liquid. A low contact angle (<90°) indicates that the liquid wets the surface well (hydrophilic), while a high contact angle (>90°) signifies poor wetting (hydrophobic).

This technique would be used to quantify the effect of this compound on the surface energy of a material. By measuring the contact angle of a probe liquid (e.g., water) on a substrate before and after treatment with an this compound solution, one can determine if the surface has become more hydrophilic or hydrophobic. This change in wettability provides insight into the orientation of the adsorbed molecules. For example, adsorption of a cationic surfactant can alter the surface charge and hydrophobicity, which is reflected in the contact angle. aps.org

Although it is a fundamental surface characterization technique, specific contact angle data for surfaces modified exclusively with this compound were not located within the scope of the literature search.

Reaction Mechanisms and Advanced Kinetic Studies

Elucidation of Nucleophilic Substitution Reaction Pathways

Nucleophilic substitution reactions are fundamental processes in organic chemistry where a nucleophile, a species rich in electrons, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms. In this reaction, it replaces a leaving group. The formation of quaternary ammonium (B1175870) compounds such as ethyltrimethylammonium often proceeds via nucleophilic substitution pathways.

Typically, the synthesis involves the reaction of a tertiary amine, in this case, trimethylamine (B31210), with an alkyl halide, such as ethyl bromide. Trimethylamine acts as the nucleophile, using the lone pair of electrons on the nitrogen atom to attack the electrophilic carbon atom of the ethyl group. chemguide.co.uk The carbon-halogen bond in the ethyl halide is polar, rendering the carbon atom electron-deficient and susceptible to nucleophilic attack. chemguide.co.uk

The reaction generally follows an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. chemguide.co.ukchemguide.co.uk This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bond to the leaving group (the halide) is broken. chemguide.co.uklibretexts.org

The S(_N)2 Mechanism involves:

Transition State: A single transition state is formed where the nucleophile (trimethylamine) and the substrate (ethyl halide) are both partially bonded to the carbon atom. The three methyl groups on the nitrogen and the two hydrogens and methyl group on the attacking carbon invert, a process often compared to an umbrella turning inside out in the wind. libretexts.org

Kinetics: The rate of an S(_N)2 reaction is dependent on the concentration of both the nucleophile and the substrate. chemguide.co.uk The reaction is bimolecular, and its rate law is expressed as: Rate = k[Substrate][Nucleophile].

In this process, the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electron-deficient carbon atom of ethyl bromide. Simultaneously, the carbon-bromine bond breaks, and the bromide ion is displaced. The resulting product is this compound bromide. The efficiency of this synthesis is a classic illustration of the S(_N)2 pathway, where steric hindrance is minimal, allowing the nucleophile to approach the electrophilic carbon atom effectively.

Phase-Transfer Catalysis (PTC) Mechanistic Investigations

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. nptel.ac.inias.ac.in Quaternary ammonium salts, including this compound, are frequently employed as phase-transfer catalysts. nptel.ac.in They act by transferring a reactant, usually an anion, from the aqueous phase to the organic phase where the reaction with an organic substrate occurs. nptel.ac.inoperachem.com

The core of phase-transfer catalysis lies in the ability of the catalyst to transport ions across the phase boundary. The mechanism begins with an ion exchange process at the interface of the two immiscible liquids. nptel.ac.inmdpi.com

Consider a reaction where an aqueous solution of a salt (e.g., NaY) is reacting with an organic substrate (RX) dissolved in an organic solvent. The quaternary ammonium cation (Q), such as this compound, is introduced, typically as a salt (QX).

The key steps in the ion exchange and transfer are:

Anion Exchange at the Interface: At the aqueous-organic interface, the catalyst cation Q exchanges its original anion X for the reactant anion Y from the aqueous phase. nptel.ac.inmdpi.com This is an equilibrium process: QX + Y({aq}) ⇌ QY + X({aq})

Transfer into the Organic Phase: The newly formed ion pair, [QY], is sufficiently lipophilic (fat-soluble) due to the alkyl groups on the cation, allowing it to dissolve in the organic phase. nptel.ac.in This transfer makes the anion Y available for reaction in the organic medium.

Reaction in the Organic Phase: The anion Y, now in the organic phase and paired with the bulky Q cation, is highly reactive or "naked" because it is poorly solvated. It reacts with the organic substrate RX to form the product RY. QY + RX({org}) → RY({org}) + QX

Catalyst Regeneration: The catalyst is regenerated in its original form ([QX]) and can return to the interface to repeat the cycle. ias.ac.in

The dynamics of this process are influenced by the rate of stirring, which increases the interfacial area between the phases, thereby enhancing the rate of ion exchange. operachem.commdpi.com

The structure of the quaternary ammonium cation is a critical factor determining its effectiveness as a phase-transfer catalyst in biphasic systems. aston.ac.ukrsc.org The size and nature of the alkyl groups attached to the nitrogen atom influence the catalyst's lipophilicity, which in turn affects its ability to partition between the aqueous and organic phases.

For a catalyst like this compound ([CH(_3)CH(_2)N(CH(_3))(_3)]), the combination of one ethyl group and three methyl groups provides a degree of lipophilicity. However, its effectiveness can be compared to other quaternary ammonium salts based on the following structural considerations:

Lipophilicity: Catalysts with longer alkyl chains (e.g., tetrabutylammonium (B224687) or tetrahexylammonium) are more lipophilic. This increased lipophilicity favors the transfer of the ion pair into the organic phase, which can accelerate the reaction rate. A catalyst with lower lipophilicity, like this compound, might be more suitable for reactions where a very high concentration of the catalyst in the organic phase is not required.

Cation Size: The size of the cation affects the distance between the cation and the anion in the ion pair. Larger, more sterically hindered cations can lead to a looser ion pair. This increased separation can enhance the reactivity (nucleophilicity) of the anion in the organic phase, as it is less tightly bound to the cation. princeton.edu

Symmetry: The symmetry of the alkyl groups can also play a role. Symmetrical cations like tetrabutylammonium are often very effective. The specific structure of this compound, being less symmetric, may influence its packing at the interface and its solubility characteristics.

The choice of catalyst is often a balance between its ability to be soluble in the organic phase while still maintaining sufficient concentration at the interface for efficient ion exchange.

Table 1: Comparison of Quaternary Ammonium Salt Structures and Properties

| Catalyst Name | Chemical Formula | Cation Structure | Key Characteristics |

| This compound Bromide | [CH(_3)CH(_2)N(CH(_3))(_3)]Br | Asymmetric, small alkyl groups | Moderate lipophilicity, suitable for specific applications. |

| Tetrabutylammonium Bromide (TBAB) | [(C(_4)H(_9))(_4)N]Br | Symmetric, medium alkyl chains | High lipophilicity, widely used, very effective in many PTC reactions. |

| Benzyltriethylammonium Chloride (TEBAC) | [C(_6)H(_5)CH(_2)N(C(_2)H(_5))(_3)]Cl | Contains a benzyl (B1604629) group | Good balance of properties, often used in base-mediated reactions. |

The apparent rate constants are often found to be directly dependent on several kinetic variables:

Catalyst Concentration: The reaction rate generally increases with the concentration of the phase-transfer catalyst, as more catalyst molecules are available to transport the reactant anion.

Stirring Speed: In many cases, the reaction rate is highly dependent on the stirring speed. mdpi.com Increased agitation enhances the interfacial area between the two phases, which accelerates the ion exchange and transfer steps. operachem.com If the reaction rate becomes independent of stirring speed at high agitation levels, it indicates that the intrinsic chemical reaction in the organic phase has become the rate-limiting step.

Temperature: As with most chemical reactions, the rate of PTC reactions increases with temperature, which can be quantified by the Arrhenius equation to determine the activation energy. ijche.com

Optimization of a PTC reaction involves manipulating these parameters to maximize the reaction rate and product yield. For example, selecting a catalyst with the optimal lipophilicity for the specific solvent system is crucial. The choice of the organic solvent is also important, as it affects the solubility of the catalyst-anion ion pair and the intrinsic reaction rate. operachem.com

Table 2: Factors Affecting PTC Reaction Kinetics

| Parameter | Effect on Reaction Rate | Rationale |

| Catalyst Structure | Varies | Affects lipophilicity and anion activation. |

| Catalyst Concentration | Increases (up to a limit) | More catalyst facilitates more ion transport. |

| Stirring Speed | Increases (up to a limit) | Increases interfacial area for mass transfer. mdpi.com |

| Temperature | Increases | Provides energy to overcome the activation barrier. ijche.com |

| Solvent Choice | Varies | Affects solubility and intrinsic reactivity. operachem.com |

Polymerization Reaction Kinetics and Mechanisms

Quaternary ammonium compounds can be involved in polymerization reactions, either as part of the monomer structure or as catalysts or initiators. The kinetics and mechanisms of these polymerizations can follow radical or ionic pathways.

Radical Polymerization: Radical polymerization proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. wikipedia.org For monomers containing a quaternary ammonium group, such as acryloyloxyethyl trimethyl ammonium chloride (a related compound), polymerization can be initiated by standard radical initiators like ammonium persulfate. researchgate.net

Initiation: The initiator decomposes to form free radicals. These radicals then add to the double bond of a monomer molecule, creating a new radical center. youtube.com

Propagation: The monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. wikipedia.org

Termination: The growing polymer chains are terminated, typically by the combination of two radicals or by disproportionation. libretexts.org

Ionic Polymerization: Ionic polymerization is a type of chain-growth polymerization where the active center is an ion or an ion pair. wikipedia.org This method is more selective than radical polymerization and requires monomers with specific electronic properties. fiveable.medu.edu.eg

Anionic Polymerization: This pathway involves a negatively charged active center (a carbanion). It is suitable for monomers that have electron-withdrawing groups, which can stabilize the negative charge. fiveable.medu.edu.eg

Cationic Polymerization: This pathway involves a positively charged active center (a carbocation). It is suitable for monomers with electron-donating groups that can stabilize the positive charge. wikipedia.orgfiveable.me

While this compound itself is not a monomer, related vinyl-containing quaternary ammonium monomers can undergo ionic polymerization. The mechanism is highly sensitive to the solvent, temperature, and the nature of the counter-ion. wikipedia.org A key feature of many ionic polymerizations is the potential for "living" polymerization, where termination reactions are absent, allowing for the synthesis of polymers with well-defined molecular weights and block copolymers. du.edu.eg The choice between a radical or ionic pathway depends critically on the monomer's structure and the reaction conditions employed. fiveable.me

Influence of Solvent Polarity on Monomer Diffusion and Radical Initiation

The polarity of the solvent can significantly influence the kinetics of radical polymerization of quaternary ammonium monomers, such as this compound and its derivatives, by affecting both monomer diffusion and the efficiency of radical initiation. While specific kinetic data for this compound is not extensively detailed in the provided search results, the behavior of structurally similar quaternary ammonium methacrylates and other vinyl monomers in various solvents provides a strong basis for understanding these effects.

In radical polymerization, the solvent's role extends beyond simply dissolving the monomer and polymer. Polar solvents can influence the reactivity of polar monomers and the decomposition of initiators. For instance, azo initiators like AIBN may exhibit lower decomposition temperatures in more polar solvents, thereby affecting the rate of radical generation. The primary influence of the solvent is often observed in chain transfer reactions, where radicals may abstract atoms from the solvent, leading to chain termination and a reduction in the polymer's molecular weight. Solvents with high chain transfer constants, such as halogenated hydrocarbons and certain ethers, will have a more pronounced effect. Conversely, solvents like water, benzene, and tert-butanol (B103910) have low chain transfer effects and are preferred when high molecular weights are desired researchgate.net.

For polymerizations involving charged monomers like quaternary ammonium salts, the solvent polarity plays a crucial role in stabilizing the charged transition states, which can increase the rate of reaction mdpi.com. The choice of solvent can also affect the solubility of the growing polymer chain and the efficiency of heat transfer within the reaction system researchgate.net. In the context of atom transfer radical polymerization (ATRP), a controlled radical polymerization technique, the kinetics show a significant dependence on the solvent. The activation rate constant can vary by several orders of magnitude depending on the solvent's polarity unipd.it.

The polymerization of charged monomers in aqueous solutions presents unique kinetic behavior. For example, the radical polymerization of 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) in water is significantly faster than in non-polar solvents like dimethyl sulfoxide. This is attributed to a reduced rate coefficient for radical-radical termination in the aqueous medium rsc.org. The ionization of the monomer, influenced by the pH of the aqueous solution, also has a profound impact on polymerization kinetics rsc.org.

The interaction between the solvent and the growing polymer radical can also be a factor. It has been suggested that donor-acceptor complexes can form between the propagating radical and the solvent, which affects reactivity researchgate.net. Furthermore, in non-polar solvents, partial solubility may lead to the localization of monomer species and preferential solvation, influencing the polymerization kinetics researchgate.net.

While detailed studies on the diffusion of this compound monomer specifically are not available in the provided results, general principles of polymer physics indicate that the diffusion of monomers and growing polymer chains is influenced by the viscosity of the medium. In turn, the solvent polarity can affect the conformation of the polymer chain (coil size), which can impact the solution viscosity and, consequently, the diffusion-controlled termination reactions imaging.org. Autoacceleration, a phenomenon where the polymerization rate increases at high conversions, is caused by decreased mobility of polymer radicals, leading to diffusion-controlled termination imaging.org. This effect would be modulated by the choice of solvent and its interaction with the polymer.

Concerted Elimination (E2) Mechanism Studies using Isotope Effects

The concerted bimolecular elimination (E2) reaction of this compound and its derivatives has been a subject of detailed mechanistic studies, particularly through the use of kinetic isotope effects (KIEs). These studies have provided significant insights into the nature of the E2 transition state, confirming the concerted nature of the reaction where the Cβ-H bond is broken and the Cα-N bond is cleaved simultaneously imaging.orgmdpi.com.

Nitrogen and hydrogen isotope effects have been instrumental in elucidating the fine details of the transition state structure. For the E2 reaction of this compound iodide with ethoxide in ethanol (B145695), nitrogen isotope effects (k¹⁴/k¹⁵) were determined to be 1.017 at 60°C and 1.015 at 95°C mdpi.com. These values, along with β-deuterium isotope effects, have been interpreted to understand the relative extent of Cα—N⁺ and Cβ—H bond weakening in the transition state mdpi.com.

Further studies on 2-arylthis compound ions reacting with ethoxide in ethanol have shown that the nature of the transition state is sensitive to the electronic properties of substituents on the aryl ring and the strength of the attacking base researchgate.net. A key finding is that any structural change that leads to more significant weakening of one bond (e.g., C-H) in the transition state has a corresponding effect on the other bond (C-N) researchgate.netmdpi.com.

The influence of base strength on the transition state has been demonstrated by comparing the reaction of this compound ion with different bases. The nitrogen isotope effect was found to decrease as the strength of the abstracting base increased. For instance, at 60°C, the nitrogen isotope effect was 1.86 for the reaction with EtO⁻ in EtOH and decreased to 1.41 for the reaction with the stronger base t-BuO⁻ in t-BuOH researchgate.net. This suggests that a stronger base leads to a more reactant-like transition state with less C-N bond cleavage.

The effect of para-substituents on the 2-arylthis compound system provides further evidence for the concerted nature of the E2 mechanism and the subtleties of the transition state. As the electron-withdrawing ability of the para-substituent increases, the nitrogen isotope effect decreases, while the primary hydrogen-deuterium isotope effect (kH/kD) increases researchgate.net. This indicates a shift in the transition state structure. With more electron-withdrawing substituents, there is more C-H bond breaking and less C-N bond breaking in the transition state.

The following interactive data table summarizes the kinetic isotope effects for the E2 reaction of p-substituted 2-phenylthis compound bromides with sodium ethoxide in ethanol at 40°C researchgate.net.

| p-Substituent | Nitrogen Isotope Effect ((k¹⁴/k¹⁵ - 1)100) | Primary H/D Isotope Effect (kH/kD) |

| OCH₃ | 1.37 | 2.64 |

| H | 1.33 | 3.23 |

| Cl | 1.14 | 3.48 |

| CF₃ | 0.88 | 4.16 |

These data clearly illustrate the trend of decreasing nitrogen isotope effect and increasing primary hydrogen-deuterium isotope effect as the substituent becomes more electron-withdrawing. This systematic variation provides strong support for a variable E2 transition state model, where the relative degrees of C-H and C-N bond cleavage can be tuned by electronic factors researchgate.net. The concerted E2 process for these ammonium salts is further supported by the elimination of a two-step process involving a freely-solvated carbanion intermediate based on isotope effect studies imaging.org.

Computational Chemistry and Theoretical Modeling Approaches

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are used to study the time-dependent behavior of systems containing ethyltrimethylammonium, from the conformational dynamics of polymers to interactions at interfaces. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals macroscopic properties from microscopic interactions. mdpi.com

Atomistic MD simulations are particularly valuable for studying polyelectrolyte brushes, where polymers containing charged groups are tethered to a surface. semanticscholar.orgumd.edu The this compound cation is a key component of the strong polyelectrolyte poly(2-(methacryloyloxy)ethyl trimethylammonium chloride) (PMETAC). nih.govrsc.org

Simulations of PMETAC brushes, using force fields like GROMOS, have provided detailed insights into their conformational behavior in response to external stimuli. nih.govacs.org Researchers model the polymer chains grafted onto a substrate and simulate them in an explicit solvent environment. nsf.gov These studies reveal how the brushes swell (extend from the surface) in a good solvent due to electrostatic repulsion between the positively charged this compound groups and steric hindrance. nsf.gov Conversely, in a poor solvent or in the presence of certain salts, the brushes collapse as the polymer-solvent interactions become less favorable and ionic screening reduces repulsion. nih.govacs.org These simulations allow for the analysis of brush height, monomer density profiles, and the distribution of water and ions within the brush layer, which are key to designing responsive materials. acs.org

| Simulation Parameter | Description | Typical Finding for PMETAC Brushes |

| Force Field | GROMOS, AMBER, CHARMM | GROMOS-derived parameters have been shown to reproduce experimental swelling behavior. nih.govacs.org |

| Solvent Model | Explicit (e.g., SPC/E, TIP3P) | Essential for accurately capturing hydration and solvent-mediated interactions. |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions relevant to experimental setups. acs.org |

| Key Observables | Brush Height, Radius of Gyration, Radial Distribution Functions | Brushes swell in good solvents (water) and collapse in poor solvents or high salt concentrations. nih.govnsf.gov |

This table summarizes typical parameters and findings from MD simulations of polyelectrolyte brushes containing this compound moieties.

Surfaces functionalized with polyelectrolyte brushes containing this compound are widely explored for biomedical applications, including non-fouling coatings. MD simulations can elucidate the molecular-level interactions between these surfaces and biomolecules like proteins. researchgate.net

In a typical simulation, a protein is placed near the polymer brush interface in a solvated environment. nih.gov The simulation trajectory is then analyzed to understand the nature and strength of the interactions. Key analyses include calculating the interaction energy between the protein and the brush, identifying specific hydrogen bonds, and monitoring the conformational stability of the protein upon adsorption. nih.gov For this compound-functionalized surfaces, simulations can reveal how the localized positive charges and hydration shells around the quaternary ammonium (B1175870) groups influence protein orientation and prevent denaturation, contributing to the material's biocompatibility. researchgate.net

Reaction Pathway Simulations and Transition State Analysis

Computational methods are essential for mapping the potential energy surface of a chemical reaction, identifying the most likely reaction mechanism, and calculating its activation energy. nih.gov For this compound, these methods can be used to study its stability and potential degradation pathways.

The process involves identifying a reactant, a product, and then finding the minimum energy path (MEP) that connects them. youtube.com Methods like the Nudged Elastic Band (NEB) or the growing string method are commonly used to find an initial guess for the reaction path. chemrxiv.org A series of "images," or molecular configurations, are created between the reactant and product states, and their energy is minimized subject to constraints that keep them evenly spaced along the path. chemrxiv.org

The highest energy point along the MEP corresponds to the transition state (TS), which is a first-order saddle point on the potential energy surface. qcware.com Specialized algorithms are then used to precisely locate the TS structure. qcware.com A frequency calculation is performed on the optimized TS geometry; a true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. qcware.com The energy difference between the reactant and the transition state gives the activation energy barrier, a crucial parameter for determining the reaction rate. mit.edu

Advanced Materials Science Applications and Research

Polyelectrolyte Systems and Smart Hydrogels

Polymers incorporating the ethyltrimethylammonium moiety are quintessential examples of strong cationic polyelectrolytes. Their fixed positive charge, independent of pH, governs their behavior in aqueous solutions and is pivotal in the design of smart materials that can respond to environmental cues.

The synthesis of polyelectrolytes containing this compound groups, primarily poly([2-(acryloyloxy)ethyl]trimethylammonium chloride) (p(AEtMAC)) and its methacrylate (B99206) analogue (p(METAC)), has been achieved through various modern polymerization techniques. These methods allow for precise control over the polymer's molecular weight, architecture, and functionality.

Controlled radical polymerization methods are commonly employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully used to synthesize p(AEtMAC) for use as a semipermanent coating for capillary electrophoresis. nih.gov This technique offers control over the polymer chain length and leads to polymers with a narrow molecular weight distribution. Another key method is Atom Transfer Radical Polymerization (ATRP), which has been utilized to create well-defined cationic polymer brushes of poly([{2-(methacryloyloxy)ethyl}trimethylammonium chloride]) on surfaces like silicon wafers. researchgate.net Free-radical polymerization is also a viable and widely used method for producing these polyelectrolytes, often employed in the synthesis of hydrogels and other cross-linked networks. mdpi.commdpi.com

Characterization of these polymers is crucial to understanding their structure and properties. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to confirm the presence of the characteristic functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the polymer structure. Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and molecular weight distribution of the synthesized polymers. mdpi.com

| Polymerization Method | Monomer Example | Key Advantages | Typical Application of Product |

|---|---|---|---|

| Reversible Addition-Fragmentation chain Transfer (RAFT) | [2-(Acryloyloxy)ethyl]trimethylammonium chloride (AETAC) | Controlled molecular weight, narrow polydispersity | Capillary coatings nih.gov |

| Atom Transfer Radical Polymerization (ATRP) | [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC) | Formation of well-defined polymer brushes on surfaces researchgate.net | Surface modification researchgate.net |

| Free-Radical Polymerization | AETAC or METAC | Simplicity, suitable for hydrogel synthesis | Hydrogels for adsorption mdpi.comnih.gov |

The strong, permanent cationic nature of the this compound group drives the formation of polyelectrolyte complexes (PECs) when mixed with anionic polymers, surfactants, or nanoparticles. This complexation is primarily driven by electrostatic interactions, leading to the neutralization of charges and often resulting in the formation of a new phase.